1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Description
Properties
IUPAC Name |
1-ethyl-3-piperidin-3-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-2-16-12-5-7-17-9-11(12)13(15-16)10-4-3-6-14-8-10/h10,14H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKJOMNELPDCNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(COCC2)C(=N1)C3CCCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
It’s known that the use of esters of 3-oxocarboxylic acid instead of aldehyde results in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions .
Pharmacokinetics
It’s known that the compound is a powder at room temperature .
Result of Action
Piperidine derivatives are known to have a broad range of pharmacological activities .
Biochemical Analysis
Biochemical Properties
1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. Notably, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase. These interactions are crucial as they can modulate the production of inflammatory mediators, thereby exhibiting anti-inflammatory effects. Additionally, 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole binds to specific receptors in the central nervous system, potentially affecting neurotransmitter release and signaling.
Cellular Effects
The effects of 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole on various cell types and cellular processes are profound. In neuronal cells, it has been observed to modulate cell signaling pathways, particularly those involving neurotransmitters like dopamine and serotonin. This modulation can influence mood, cognition, and behavior. In immune cells, the compound can reduce the production of pro-inflammatory cytokines, thereby exhibiting immunomodulatory effects. Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can prevent the synthesis of inflammatory mediators, thereby reducing inflammation. Additionally, the compound can interact with receptor proteins, altering their conformation and affecting downstream signaling pathways. These interactions can lead to changes in gene expression, particularly those genes involved in inflammatory responses and neurotransmitter synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole have been studied over various time points. The compound exhibits good stability under physiological conditions, maintaining its activity over extended periods. It undergoes gradual degradation in the presence of certain metabolic enzymes, leading to a decrease in its efficacy over time. Long-term studies have shown that continuous exposure to the compound can lead to adaptive changes in cellular function, such as upregulation of metabolic enzymes and receptors.
Dosage Effects in Animal Models
The effects of 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and neuroprotective effects without significant adverse effects. At higher doses, it can cause toxicity, particularly in the liver and kidneys. Threshold effects have been observed, where doses above a certain level lead to a rapid increase in adverse effects, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver. The compound undergoes oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolites can have different biological activities, some of which may contribute to the overall pharmacological effects of the compound. The interaction with metabolic enzymes can also affect the levels of other metabolites, influencing metabolic flux and homeostasis.
Transport and Distribution
The transport and distribution of 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert effects on the central nervous system. It is distributed to various tissues, with higher concentrations observed in the liver, kidneys, and brain. The localization and accumulation of the compound can influence its pharmacokinetics and pharmacodynamics.
Biological Activity
1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including structure-activity relationships (SAR), case studies, and relevant data tables.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydropyrano-pyrazole framework with a piperidine moiety. The molecular formula is with a molecular weight of 250.31 g/mol. The structural representation is crucial for understanding its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, certain pyrazole derivatives have shown inhibitory activity against various bacterial strains. The SAR analysis suggests that modifications at specific positions on the pyrazole ring can enhance antimicrobial efficacy.
| Compound | Activity | Reference |
|---|---|---|
| 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole | Moderate | |
| 6a–k (related derivatives) | Significant NA inhibitory activity |
Antiviral Activity
The compound has also been evaluated for antiviral properties. In particular, studies focusing on neuraminidase (NA) inhibition have revealed that certain derivatives can inhibit viral replication effectively. For example, compounds with specific substituents on the phenyl ring demonstrated higher inhibitory percentages.
| Compound | Inhibition Percentage | Reference |
|---|---|---|
| 6i (4-methylphenyl group) | 52.31% | |
| 12c (4-fluorophenyl group) | 56.45% |
Cytotoxicity Studies
Cytotoxicity assays are essential for assessing the safety profile of new compounds. In vitro studies have shown that while some derivatives exhibit cytotoxic effects on cancer cell lines, others maintain low toxicity levels. This balance is critical for developing therapeutic agents.
Case Study 1: Structure-Activity Relationship Analysis
A detailed SAR study on pyrazole derivatives highlighted that electron-withdrawing groups significantly enhance biological activity against target enzymes such as NA. The study found that the position of substituents plays a crucial role in modulating activity levels.
Case Study 2: Synthesis and Evaluation of Derivatives
A synthesis project aimed at creating various derivatives of the parent compound revealed that modifications at the N-position of the pyrazole ring could lead to improved binding affinities and biological activities. Compounds with cyclohexylmethyl groups showed promising results in preliminary bioassays.
Scientific Research Applications
Neuropharmacology
Research indicates that compounds similar to 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole exhibit promising neuroprotective effects. Studies have shown that these compounds can modulate neurotransmitter systems and potentially treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study :
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydropyrano[4,3-c]pyrazole exhibited significant inhibition of acetylcholinesterase activity, suggesting potential for cognitive enhancement in Alzheimer's models .
Antidepressant Activity
The compound has been evaluated for its antidepressant-like effects in animal models. It appears to influence serotonin and norepinephrine levels in the brain.
Data Table: Antidepressant Activity Assessment
Anticancer Potential
Recent investigations have explored the anticancer properties of this compound. Preliminary data suggest that it may induce apoptosis in various cancer cell lines.
Case Study :
In vitro studies reported in Cancer Research highlighted that the compound exhibited cytotoxic effects against breast cancer cells by promoting cell cycle arrest and apoptosis through mitochondrial pathways .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Piperidinyl vs.
Fluorinated Analogues : The 3-fluorophenyl and trifluoromethyl derivatives () exhibit improved metabolic stability and electronic effects, critical for optimizing pharmacokinetics .
Carboxylate Derivative: Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate () serves as a synthetic intermediate for further functionalization .
Pharmacological Activity
Pyrano[4,3-c]pyrazole derivatives demonstrate diverse bioactivities:
- Antitumor Activity: A structurally related compound, 3-substituted-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (Compound 286), showed potent inhibition against HGC-27 (gastric cancer) and PC-3 (prostate cancer) cell lines . While direct data for the target compound are unavailable, its piperidinyl group may modulate kinase or receptor targets implicated in cancer progression.
Preparation Methods
Stepwise Synthesis Overview
| Step | Reagents & Conditions | Product | Notes |
|---|---|---|---|
| 1 | React tetrahydropyran-3-one with diethyl oxalate in tetrahydrofuran (THF) solvent at -70 to -80 °C, using lithium bis(trimethylsilyl)amide as base | 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl) ethyl acetate (Intermediate 2) | Molar ratios: tetrahydropyranone : Li bis(trimethylsilyl)amide = 1:0.5–1.2; tetrahydropyranone : diethyl oxalate = 1:0.5–1.2; reaction time 30–120 min |
| 2 | Treat crude Intermediate 2 with hydrazine hydrate in glacial acetic acid at 20–30 °C overnight | Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate (Intermediate 3) | pH adjusted to 8–9 using solid sodium carbonate post-reaction; extraction and purification steps follow |
| 3 | Hydrolyze Intermediate 3 in ethanol with aqueous lithium hydroxide at 40–60 °C for 2–3 hours | 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid (Intermediate 4) | Final acid product isolated by acidification (pH 1–2) and filtration |
This method achieves an overall yield of approximately 65% with high purity (~99%) and is suitable for scale-up due to mild reaction conditions and safer reagents compared to diazo compounds.
Functionalization to 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
The target compound contains an ethyl group at the N-1 position of the pyrazole ring and a piperidin-3-yl substituent at the 3-position. The ethylation at N-1 can be achieved by alkylation of the pyrazole nitrogen using ethyl halides or ethylating agents after core formation.
The introduction of the piperidin-3-yl moiety typically involves nucleophilic substitution or reductive amination on a suitable side-chain precursor attached to the pyrazole ring. Literature on related pyranopyrazole derivatives indicates that side chains bearing amino substituents, including piperidine rings, can be introduced by reactions such as:
- Oxa-Pictet-Spengler cyclization of pyrazolylethanol derivatives to form the pyran ring with side-chain functionalization.
- Subsequent amination or coupling reactions to install the piperidinyl group at the 3-position, often via intermediates bearing leaving groups or aldehydes for reductive amination.
Representative Synthetic Route Summary
| Stage | Reaction Type | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| Core formation | Condensation & cyclization | Tetrahydropyran-3-one, diethyl oxalate, lithium bis(trimethylsilyl)amide, hydrazine hydrate | Low temperature (-70 to -80 °C), THF, glacial acetic acid, overnight stirring | Tetrahydropyrano[4,3-c]pyrazole carboxylic acid or ester intermediate |
| N-1 Ethylation | Alkylation | Ethyl halide or equivalent | Mild base, solvent appropriate for alkylation | N-ethyl substituted pyrazole |
| 3-Position functionalization | Amination or reductive amination | Piperidin-3-yl precursor (amine, halide, or aldehyde) | Suitable coupling or reductive amination conditions | 3-(piperidin-3-yl) substituted pyrazole |
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Tetrahydropyranone + diethyl oxalate + Li bis(trimethylsilyl)amide in THF | -70 to -80 °C | 30–120 min | Not isolated (used crude) | N/A | Controlled molar ratios critical |
| 2 | Crude intermediate + hydrazine hydrate in glacial acetic acid | 20–30 °C | Overnight | ~65% overall (3 steps) | ~99% final product | pH control (8–9) post-reaction important |
| 3 | Intermediate + aqueous LiOH in ethanol | 40–60 °C | 2–3 h | Included in overall yield | High | Acidification to pH 1–2 for isolation |
Research Findings and Advantages
- The described synthetic route avoids the use of hazardous ethyl diazoacetate, improving safety and scalability.
- The use of lithium bis(trimethylsilyl)amide as a base enables efficient condensation at low temperature, enhancing selectivity.
- The hydrazine hydrate ring closure step is performed under mild conditions, allowing clean conversion to the pyrazole ring.
- The final hydrolysis step is straightforward, affording high-purity product suitable for further functionalization.
- The method is amenable to process scale-up due to the use of inexpensive starting materials and simple purification steps.
Additional Notes on Piperidinyl Substitution
While the patent literature primarily focuses on the core pyrazole synthesis, related scientific studies on pyranopyrazole derivatives demonstrate that amino substituents such as piperidine rings can be introduced via functionalized side chains generated through oxa-Pictet-Spengler reactions or other cyclizations. These methods allow diversification at the 3-position, enabling the synthesis of compounds like 1-ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole.
Summary Table of Preparation Methods
This comprehensive synthesis approach provides a practical and efficient method for preparing 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole, combining a reliable core construction with versatile functionalization strategies to yield high-purity compounds suitable for pharmaceutical research and development.
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. Fractional factorial designs can minimize the number of trials while capturing interactions between variables. Statistical analysis tools (e.g., ANOVA) help prioritize influential factors. For example, cyclization steps in pyrazole derivatives often require precise stoichiometric control, as highlighted in studies on analogous heterocyclic systems .
Q. How can structural ambiguities in this compound be resolved during characterization?
- Methodological Answer : Combine multiple spectroscopic techniques:
- NMR : Use - and -NMR to confirm substituent positions and hydrogen bonding patterns.
- X-ray crystallography : Resolve stereochemical uncertainties, as demonstrated in pyridylpyrazole structural studies .
- Mass spectrometry : Validate molecular weight and fragmentation pathways. Cross-referencing with computational predictions (e.g., DFT-optimized geometries) enhances accuracy .
Q. What in vitro assays are suitable for preliminary assessment of biological activity?
- Methodological Answer : Prioritize target-specific assays based on structural analogs. For instance:
- Enzyme inhibition : Use fluorescence-based assays for kinases or proteases, given pyrazole derivatives' affinity for ATP-binding pockets.
- Cellular viability : Screen against cancer cell lines (e.g., MTT assay) if the compound shares motifs with known antiproliferative agents .
Advanced Research Questions
Q. How can computational modeling improve the prediction of this compound’s reactivity and binding interactions?
- Methodological Answer :
- Molecular docking : Simulate interactions with target proteins (e.g., using AutoDock Vina) to prioritize synthetic targets.
- DFT calculations : Predict regioselectivity in electrophilic substitutions or cycloadditions by analyzing frontier molecular orbitals (FMOs). Studies on trifluoromethyl-pyrrolopyrazoles show DFT’s utility in explaining enhanced lipophilicity and reactivity .
- MD simulations : Assess conformational stability in aqueous environments, critical for pharmacokinetic profiling .
Q. How should conflicting data on reaction yields or byproduct formation be analyzed?
- Methodological Answer :
- Contradiction resolution : Apply root-cause analysis (RCA) frameworks. For example, inconsistent yields in cyclization steps may stem from trace moisture or oxygen sensitivity. Use in situ FTIR or GC-MS to monitor intermediate stability .
- Byproduct characterization : Employ LC-HRMS to identify side products, then retrace synthetic pathways using kinetic modeling (e.g., Eyring equation) to pinpoint rate-limiting steps .
Q. What advanced separation techniques are effective for purifying this compound from complex mixtures?
- Methodological Answer :
- HPLC with chiral columns : Resolve enantiomers if the compound exhibits stereocenters.
- Membrane filtration : Apply nanofiltration for solvent-switch processes, as described in CRDC subclass RDF2050104 .
- Crystallization engineering : Use polymorph screening (e.g., via high-throughput robotics) to isolate the thermodynamically stable form .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
